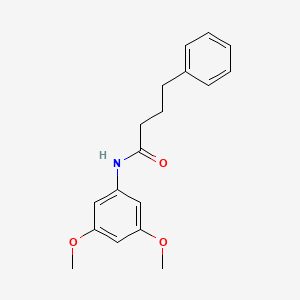
4-anilino-5-(2-phenylhydrazino)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-anilino-5-(2-phenylhydrazino)-4H-1,2,4-triazole-3-thiol is a chemical compound with potential applications in scientific research. This compound is a member of the triazole family of compounds, which have been extensively studied for their diverse biological activities. In
Mechanism of Action
The exact mechanism of action of 4-anilino-5-(2-phenylhydrazino)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It is believed that this compound works by inhibiting the activity of enzymes involved in cell proliferation and promoting the activity of enzymes involved in cell death. The mechanism of action of this compound is an active area of research.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of enzymes involved in cell proliferation and promote the activity of enzymes involved in cell death. Physiologically, this compound has been shown to induce apoptosis in cancer cells and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-anilino-5-(2-phenylhydrazino)-4H-1,2,4-triazole-3-thiol in lab experiments is its high purity. The synthesis method has been optimized to produce a high purity product, which is essential for accurate scientific research. Additionally, this compound is readily available for purchase, making it easy to obtain for lab experiments. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high doses, which must be taken into consideration when designing lab experiments.
Future Directions
There are many potential future directions for research on 4-anilino-5-(2-phenylhydrazino)-4H-1,2,4-triazole-3-thiol. One potential direction is to further explore the mechanism of action of this compound. Understanding the exact mechanism of action could lead to the development of more effective treatments for cancer and other diseases. Additionally, further research could be done to explore the potential applications of this compound in other scientific research fields, such as neuroscience and immunology. Finally, researchers could explore ways to reduce the potential toxicity of this compound, making it safer for use in lab experiments.
Synthesis Methods
The synthesis of 4-anilino-5-(2-phenylhydrazino)-4H-1,2,4-triazole-3-thiol involves the reaction of 4-amino-5-mercapto-1,2,4-triazole with phenylhydrazine and aniline in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method has been optimized to produce the compound on a large scale, making it readily available for scientific research.
Scientific Research Applications
4-anilino-5-(2-phenylhydrazino)-4H-1,2,4-triazole-3-thiol has potential applications in a variety of scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and as a potential treatment for neurodegenerative diseases.
properties
IUPAC Name |
4-anilino-3-(2-phenylhydrazinyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6S/c21-14-18-17-13(16-15-11-7-3-1-4-8-11)20(14)19-12-9-5-2-6-10-12/h1-10,15,19H,(H,16,17)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKROGKDKZNBCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=NNC(=S)N2NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5858063.png)

![1-benzyl-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5858085.png)
![methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)

![3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B5858122.png)



![3-{[(4-methylphenyl)sulfonyl]methyl}-2-nitrothiophene](/img/structure/B5858160.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5858163.png)